molecular formula C14H15NO B023325 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone CAS No. 68520-00-3

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Cat. No. B023325
CAS RN: 68520-00-3
M. Wt: 213.27 g/mol
InChI Key: FUVQYVZTQJOEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives are synthesized through various methods. A notable approach involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthyl derivatives, yielding fluorescent probes for β-amyloids, which are of interest for Alzheimer’s disease diagnostics (Fa et al., 2015). Another synthesis method focuses on creating solvent polarity and viscosity-sensitive fluorophores, crucial for fluorescence microscopy (Jacobson et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. X-ray crystallography reveals a planar arrangement between dimethylamino and naphthalenyl moieties, with variations in the conformations affecting their spectral properties (Jacobson et al., 1996).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including photophysical behaviors in different solvents, which are essential for understanding their applications in biological systems (Moreno Cerezo et al., 2001). Their ability to form complexes and react with other organic and inorganic substances is a key area of study, providing insights into their reactivity and potential applications in materials science and biochemistry.

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and optical properties, are significantly influenced by the molecular structure and substitutions on the naphthalen-2-yl ring. The effects of solvent polarity on the optical properties have been investigated, revealing their potential as powerful fluorescent probes (Fa et al., 2015).

Chemical Properties Analysis

The chemical properties, including basicity and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure and the presence of dimethylamino groups. Studies on substituted derivatives have highlighted the influence of the "buttressing effect" on basicity and the reactivity of these compounds (Pozharskii et al., 2003).

Scientific Research Applications

1. Lipid Structure Studies

  • Application Summary: Laurdan is used in studies of lipid structure, particularly in relation to the impact of metal additions on membrane fluidity and liposome size .
  • Method of Application: Laurdan is added to unilamellar vesicles of biologically relevant lipids in a 1:500 dye:lipid molar ratio . It is sensitive to the polarity of its microenvironment within membranes and experiences a red shift as lipids undergo a phase transition .
  • Results: The study found that all metals induced membrane rigidity and increased liposome sizes across all systems .

2. Neuroimaging of Amyloids

  • Application Summary: Laurdan analogs have been used for the noninvasive brain imaging of amyloid-β and other β amyloid aggregates present in Alzheimer’s disease and other neurodegenerative diseases .
  • Method of Application: The study synthesized a series of Laurdan analogs and characterized them using spectroscopic and computational methods .
  • Results: The binding affinities of these molecules were measured experimentally and explained through the use of a computational model .

3. Solvent Acidity Probes

  • Application Summary: Laurdan derivatives have been synthesized and used as probes of solvent acidity in human serum albumin (HSA) .
  • Method of Application: The study involved the synthesis of Laurdan derivatives and fluorescence studies comparing the efficacy of various Laurdan derivatives as probes of solvent acidity in HSA .
  • Results: The results of this study were not specified in the source .

4. Neuroimaging of Amyloids

  • Application Summary: Laurdan analogs have been used for the noninvasive brain imaging of amyloid-β and other β amyloid aggregates present in Alzheimer’s disease and other neurodegenerative diseases .
  • Method of Application: The study synthesized a series of Laurdan analogs and characterized them using spectroscopic and computational methods .
  • Results: The binding affinities of these molecules were measured experimentally and explained through the use of a computational model .

5. Bilayer Property Studies

  • Application Summary: Laurdan is implicated in bilayer property studies of natural and artificial membranes due to its sensitivity to solvent relaxation effect .
  • Method of Application: Laurdan is added to the lipid bilayer and its spectral sensitivity to phospholipid phase state is observed .
  • Results: The results of this study were not specified in the source .

6. Fluorescence Studies

  • Application Summary: Laurdan derivatives have been synthesized and used in fluorescence studies to compare the efficacy of various Laurdan derivatives as probes of solvent acidity in human serum albumin (HSA) .
  • Method of Application: The study involved the synthesis of Laurdan derivatives and fluorescence studies comparing the efficacy of various Laurdan derivatives as probes of solvent acidity in HSA .
  • Results: The results of this study were not specified in the source .

properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVQYVZTQJOEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571655
Record name 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

CAS RN

68520-00-3
Record name 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.26 g (117 mmol) of dimethylamine in 29 mL of freshly distilled hexamethylphosphoric triamide (HMPT) were added 31 mL of dry toluene and 780 mg (112 mmol) of Li in small pieces. The mixture was stirred under argon at room temperature for 1.5 hours. 2-Acetyl-6-methoxynaphthalene was prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988, 6:34-36, the disclosure of which is incorporated herein by reference. 2-Acetyl-6-methoxynaphthalene (5.57 g, 27.8 mmol) was added in one portion, and stirring was continued for 20 hours. The mixture was cooled in an ice-water bath and poured into a cold water/ethyl acetate mixture (300 mL each). After thorough mixing, the layers were separated, and the water layer was extracted twice with 225 mL of ethyl acetate. Organic extracts were combined, dried, and evaporated to give a yellow solid. Recrystallization from ethanol afforded 3.67 g (64%) of 2-acetyl-6-(dimethylamino)naphthalene (ADMAN) as a yellow solid, melting at 153.5-155° C.: 1H NMR (CDCl3, TMS) δ2.67 (s, 3H, COCH3), 3.15 (s, 6H, N(CH3)2), 6.87 (d, 1H, H-5), 7.17 (dd, 1H, H-7), 7.63 (d, 1H, H-4),7.80 (d, 1H, H-8), 7.92 (dd, 1H, H-3), 8.32 (bs, 1H, H-1). J1,3=2.3 Hz, J3,4=8.7 Hz, J5,7=2.4 Hz, J7,8=9.3 Hz. MS (M+) 213: found: 213. Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found C, 78.96; H, 7.10; N, 6.45.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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